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Compound of Interest

Compound Name: SW43

Cat. No.: B611087 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available preclinical data on the toxicology

and safety profile of SW43. It is intended for informational purposes for researchers, scientists,

and drug development professionals. The information provided is based on existing scientific

literature and does not constitute a complete or formal toxicology assessment as would be

required for regulatory submission. No dedicated, comprehensive toxicology studies designed

to determine classical toxicological endpoints such as LD50 or NOAEL have been identified in

the public domain.

Introduction
SW43 is a novel, high-affinity sigma-2 (σ2) receptor ligand that has demonstrated significant

potential as an anti-cancer agent, particularly in preclinical models of pancreatic cancer.[1][2]

The sigma-2 receptor is overexpressed in a variety of tumor cells, making it an attractive target

for cancer therapy.[1][2] SW43 exerts its cytotoxic effects through a multi-faceted mechanism

involving the induction of apoptosis, lysosomal membrane permeabilization, and the generation

of oxidative stress.[3] This technical guide provides an in-depth overview of the available

preclinical data concerning the toxicology and safety profile of SW43, with a focus on in vitro

cytotoxicity, in vivo safety observations, and its mechanism of action.

In Vitro Cytotoxicity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b611087?utm_src=pdf-interest
https://www.benchchem.com/product/b611087?utm_src=pdf-body
https://www.benchchem.com/product/b611087?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3106998/
https://pubmed.ncbi.nlm.nih.gov/21092190/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3106998/
https://pubmed.ncbi.nlm.nih.gov/21092190/
https://www.benchchem.com/product/b611087?utm_src=pdf-body
https://www.researchgate.net/figure/Sigma-2-ligands-have-high-affinity-for-pancreas-cancer-and-decrease-viability-A_fig1_49623454
https://www.benchchem.com/product/b611087?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611087?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SW43 has been shown to decrease the viability of various pancreatic cancer cell lines. The

cytotoxic effects of SW43 have been compared to other sigma-2 receptor ligands, such as

SV119 and siramesine (SRM). In these studies, SW43 consistently demonstrated greater

potency than SV119.[1]

Table 1: In Vitro Cytotoxicity of SW43 and Other Sigma-2 Ligands

Cell Line Compound
IC50 (Binding
Affinity)

Viability Assay Reference

Panc02 Tumor

Membranes
SW43 18 ± 2.1 nM

[125I]-ISO-2

Competition

Assay

[3]

Panc02 Tumor

Membranes
SV119 7.8 ± 1.7 nM

[125I]-ISO-2

Competition

Assay

[3]

Panc02 Tumor

Membranes

Siramesine

(SRM)
1.9 ± 0.1 nM

[125I]-ISO-2

Competition

Assay

[3]

Pancreatic

Cancer Cell

Lines

SW43

Rank Order of

Apoptosis

Induction: SV119

< SW43 < SRM

Not specified [1][2]

In Vivo Safety and Tolerability
Preclinical studies in mouse models of pancreatic cancer have provided initial insights into the

in vivo safety profile of SW43. A key study reported that SW43 exhibited "minimal toxicities"

when administered to C57BL/6 mice.[1][2]

Toxicity Profiling in Mice
A toxicity study was conducted to compare equimolar amounts of SW43 (1.1 mg) and SV119

(1.0 mg) in C57BL/6 female mice. The mice were treated daily for two weeks, both with and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b611087?utm_src=pdf-body
https://www.benchchem.com/product/b611087?utm_src=pdf-body
https://www.benchchem.com/product/b611087?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3106998/
https://www.benchchem.com/product/b611087?utm_src=pdf-body
https://www.researchgate.net/figure/Sigma-2-ligands-have-high-affinity-for-pancreas-cancer-and-decrease-viability-A_fig1_49623454
https://www.researchgate.net/figure/Sigma-2-ligands-have-high-affinity-for-pancreas-cancer-and-decrease-viability-A_fig1_49623454
https://www.researchgate.net/figure/Sigma-2-ligands-have-high-affinity-for-pancreas-cancer-and-decrease-viability-A_fig1_49623454
https://pmc.ncbi.nlm.nih.gov/articles/PMC3106998/
https://pubmed.ncbi.nlm.nih.gov/21092190/
https://www.benchchem.com/product/b611087?utm_src=pdf-body
https://www.benchchem.com/product/b611087?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3106998/
https://pubmed.ncbi.nlm.nih.gov/21092190/
https://www.benchchem.com/product/b611087?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611087?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


without weekly administration of gemcitabine (3 mg). Following the treatment period, the

animals were sacrificed for a comprehensive analysis.[1]

Table 2: In Vivo Safety Evaluation of SW43 in C57BL/6 Mice

Parameter Assessment Findings Reference

General Health Daily observation Well tolerated [1]

Blood Cytology
Analysis of blood

samples
Negligible toxicity [1]

Serum Chemistries
Analysis of serum

samples
Negligible toxicity [1]

Organ Pathology

Histologic and gross

pathology review of

organs

Negligible toxicity [1]

These findings suggest a favorable therapeutic window for SW43, particularly in combination

with standard chemotherapy agents like gemcitabine. The combination of SW43 and

gemcitabine was found to be superior in stabilizing tumor volume compared to other tested

compounds, without a significant increase in toxicity.[1][2]

Mechanism of Action and Associated Signaling
Pathways
The cytotoxic effects of SW43 are primarily mediated through its interaction with the sigma-2

receptor, leading to a cascade of intracellular events that culminate in cell death. The

mechanism appears to be multifaceted and can be either caspase-dependent or independent,

depending on the cellular context.[3]

Key Mechanistic Events
Lysosomal Membrane Permeabilization: SW43 induces permeabilization of the lysosomal

membrane, a critical early event in its cell death pathway.[3]

Oxidative Stress: The compound triggers a significant increase in cellular oxidant stress.[3]
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Apoptosis Induction: SW43 induces apoptosis, which can be enhanced when used in

combination with agents like gemcitabine.[1]

Caspase-3 Activation: SW43 has been shown to induce caspase-3 activity in pancreatic

cancer cell lines, to a greater extent than the related compound SV119. However, inhibition

of caspase-3 does not completely prevent cell death, suggesting the involvement of

caspase-independent pathways.[1]

Signaling Pathway Diagram
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Caption: Proposed signaling pathway for SW43-induced cell death.

Experimental Protocols
In Vitro Viability Assay
Pancreatic cancer cell lines were treated with escalating doses of SW43, SV119, and

siramesine (SRM) or a DMSO vehicle for 18 hours. Cell viability was determined relative to the

vehicle control using the CellTiter-Glo Luminescent Viability Assay (Promega).[3]

Caspase-3 Activation Assay
Panc02 mouse adenocarcinoma cells were treated with 25 μM of SW43, SV119, or SRM for 18

hours. Caspase-3 activity was assayed by measuring the cleavage of the fluorogenic substrate
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Ac-DEVD-AMC. To confirm specificity, the caspase-3 inhibitor DEVD-FMK (1 μM) was applied

one hour prior to the addition of the sigma-2 ligand.[1]

In Vivo Toxicity Study
Female C57BL/6 mice were treated daily for two weeks with equimolar amounts of SW43 (1.1

mg) or SV119 (1.0 mg). A subset of these groups also received weekly injections of

gemcitabine (3 mg). At the end of the treatment period, mice were euthanized, and blood and

organs were collected for cytological, serum chemistry, and pathological analysis.[1]

Experimental Workflow Diagram
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Caption: Workflow for the preclinical evaluation of SW43.

Conclusion
The available preclinical data suggests that SW43 is a promising anti-cancer agent with a

favorable safety profile in initial in vivo studies. Its mechanism of action, centered on the sigma-

2 receptor, involves the induction of lysosomal membrane permeabilization, oxidative stress,

and apoptosis. While in vitro studies have established its cytotoxicity against cancer cells, in
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vivo assessments in mice have indicated minimal toxicity. It is important to reiterate that these

findings are based on a limited number of preclinical efficacy and mechanistic studies. A

comprehensive toxicological evaluation, including dose-escalation studies to determine key

safety parameters, would be necessary to fully characterize the safety profile of SW43 for

potential clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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